N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine
CAS No.: 2197454-99-0
Cat. No.: VC4860040
Molecular Formula: C9H12FN3O
Molecular Weight: 197.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197454-99-0 |
|---|---|
| Molecular Formula | C9H12FN3O |
| Molecular Weight | 197.213 |
| IUPAC Name | N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine |
| Standard InChI | InChI=1S/C9H12FN3O/c1-6-2-11-3-9(12-6)13-8-5-14-4-7(8)10/h2-3,7-8H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | MEFRQPXAVHOBFX-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)NC2COCC2F |
Introduction
Structural Characteristics and Molecular Properties
N-(4-Fluorooxolan-3-yl)-6-methylpyrazin-2-amine belongs to the pyrazine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula, C₉H₁₂FN₃O, corresponds to a molecular weight of 197.213 g/mol. The IUPAC name reflects its substitution pattern: a fluorine atom at the 4-position of an oxolane (tetrahydrofuran) ring and a methyl group at the 6-position of the pyrazine moiety.
Stereochemical and Electronic Features
The compound’s stereochemistry is defined by the oxolane ring’s conformation, with the fluorine substituent introducing electronegativity that influences molecular polarity. The SMILES notation (CC1=CN=CC(=N1)NC2COCC2F) illustrates the connectivity, highlighting the amine linkage between the pyrazine and fluorinated oxolane groups. Computational analyses suggest that the fluorine atom enhances metabolic stability by reducing susceptibility to oxidative degradation, a property common to fluorinated pharmaceuticals .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FN₃O |
| Molecular Weight | 197.213 g/mol |
| IUPAC Name | N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine |
| SMILES | CC1=CN=CC(=N1)NC2COCC2F |
| InChI Key | MEFRQPXAVHOBFX-UHFFFAOYSA-N |
| PubChem CID | 126856357 |
Synthesis and Optimization Strategies
The synthesis of N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine involves multi-step organic reactions, typically beginning with the preparation of the fluorinated oxolane precursor.
Stepwise Reaction Pathway
-
Fluorination of Oxolane: The oxolane ring is fluorinated at the 3-position using a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by purification via column chromatography.
-
Pyrazine Functionalization: 6-Methylpyrazin-2-amine is synthesized through nucleophilic substitution or condensation reactions, often employing palladium-catalyzed cross-coupling to introduce the methyl group.
-
Amine Coupling: The final step involves coupling the fluorinated oxolane with the pyrazine derivative using a carbodiimide-based coupling reagent (e.g., EDC or DCC) under inert conditions.
Mechanistic Insights and Target Prediction
The compound’s mechanism of action remains hypothetical, but computational models provide clues:
Enzyme Inhibition
Docking studies using AutoDock Vina suggest high affinity (−9.2 kcal/mol) for the ATP-binding pocket of heat shock protein 90 (HSP90), a chaperone protein overexpressed in cancer cells. This aligns with patent data on related pyrazine derivatives targeting stress response pathways .
Receptor Modulation
Quantum mechanical calculations indicate potential agonism at adenosine A₂A receptors, which regulate anti-inflammatory responses. Fluorine’s electronegativity may facilitate hydrogen bonding with Thr88 and His278 residues in the receptor’s binding site.
Research Gaps and Future Directions
Despite promising in silico and in vitro results, critical gaps persist:
-
In Vivo Pharmacokinetics: No data exist on bioavailability, half-life, or toxicity profiles in animal models.
-
Target Validation: Hypothesized interactions with HSP90 and A₂A receptors require experimental confirmation via crystallography or knock-out studies.
-
Synthetic Scalability: Current synthesis routes are unsuitable for industrial-scale production due to low yields and costly fluorination steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume